![molecular formula C9H10FNO B577386 2-(Cyclopropylmethoxy)-5-Fluoropyridin CAS No. 1305322-92-2](/img/structure/B577386.png)
2-(Cyclopropylmethoxy)-5-Fluoropyridin
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 5-position
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Building Block for Pharmaceutical Compounds
2-(Cyclopropylmethoxy)-5-fluoropyridine serves as a crucial building block in the synthesis of diverse pharmaceutical compounds. Its unique structural features allow for modifications that can enhance the therapeutic properties of drug candidates. For instance, it has been utilized in the development of selective inhibitors targeting specific enzymes and receptors, contributing to advancements in treating various diseases.
Case Study: Inhibitors of WDR5
A notable application is its role in synthesizing substituted carboxamides that act as inhibitors of WDR5, a protein implicated in several cancers. The compound was integrated into a larger molecular framework to enhance binding affinity and selectivity, demonstrating its utility in drug design .
Biological Studies
Interaction with Biological Targets
Research has shown that 2-(Cyclopropylmethoxy)-5-fluoropyridine interacts with biological targets such as enzymes and receptors. Its mechanism of action often involves modulating the activity of these targets, which can lead to significant biological effects.
Example: ABHD12 Inhibition
In studies focusing on the ABHD12 enzyme, derivatives of 2-(Cyclopropylmethoxy)-5-fluoropyridine were synthesized to evaluate their inhibitory effects. These compounds exhibited varying degrees of potency, indicating the potential for developing new therapeutics targeting neuroinflammatory pathways .
Industrial Applications
Development of Agrochemicals
The compound is also valuable in the agrochemical industry. It is used in the synthesis of herbicides and pesticides due to its ability to modify biological activity against pests and weeds effectively.
Advanced Materials Synthesis
In addition to its applications in pharmaceuticals and agrochemicals, 2-(Cyclopropylmethoxy)-5-fluoropyridine is being explored for developing advanced materials such as polymers and catalysts. Its unique chemical properties make it suitable for creating materials with enhanced performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxy-5-fluoropyridine.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxy-5-fluoropyridine is substituted with a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclopropylmethoxy)-5-fluoropyridine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-fluoropyridine
- 2-(Cyclopropylmethoxy)-6-fluoropyridine
- 2-(Cyclopropylmethoxy)-5-chloropyridine
Uniqueness
2-(Cyclopropylmethoxy)-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom at the 5-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biologische Aktivität
2-(Cyclopropylmethoxy)-5-fluoropyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a cyclopropylmethoxy group and a fluorine atom at the 5-position, which contributes to its unique properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 2-(Cyclopropylmethoxy)-5-fluoropyridine is , and it has been studied for its interactions with various enzymes and biological pathways. Its structure allows for diverse chemical reactivity, making it an important candidate in drug development.
Biological Activities
1. Enzyme Inhibition:
Research indicates that 2-(Cyclopropylmethoxy)-5-fluoropyridine acts as an inhibitor of certain enzymes, particularly acetyl-CoA carboxylase (ACC). ACC plays a critical role in fatty acid metabolism, and its inhibition may have therapeutic implications for metabolic disorders such as diabetes and obesity. Molecular docking studies have shown that this compound can effectively bind to ACC, suggesting a mechanism of action that could be exploited in drug design.
2. Binding Affinity:
The binding affinity of 2-(Cyclopropylmethoxy)-5-fluoropyridine to various biological targets has been evaluated through computational studies. These studies help elucidate the structure-activity relationship (SAR) of the compound, guiding further modifications to enhance its efficacy and selectivity.
Comparative Analysis with Related Compounds
The biological activity of 2-(Cyclopropylmethoxy)-5-fluoropyridine can be compared with other structurally similar compounds. The following table summarizes key characteristics and activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Cyclopropyl-2-fluoropyridine | Pyridine with cyclopropyl and fluorine | Simple structure, potential for further derivatization |
2-(Cyclopropylmethoxy)-3-fluoropyridine | Methoxy group at position 3 | Variation in biological activity due to positional changes |
6-(Cyclopropylmethoxy)-2-fluoropyridine | Methoxy at position 6 | Different binding interactions compared to position 5 |
2-(Cyclobutylmethoxy)-5-fluoropyridine | Cyclobutyl instead of cyclopropyl | Insights into ring strain effects on activity |
This comparative analysis highlights how variations in substituent positioning can significantly influence biological activity.
Case Studies and Research Findings
Case Study: Inhibition of Acetyl-CoA Carboxylase
In a study focusing on the inhibition of ACC, researchers utilized various pyridine derivatives, including 2-(Cyclopropylmethoxy)-5-fluoropyridine. The findings indicated that this compound demonstrated significant inhibitory activity, leading to decreased fatty acid synthesis in cellular models. This suggests its potential use in treating metabolic disorders.
Case Study: Molecular Docking Studies
Molecular docking simulations have provided insights into the interaction dynamics between 2-(Cyclopropylmethoxy)-5-fluoropyridine and target enzymes. These studies revealed favorable binding conformations and highlighted key amino acid residues involved in the interaction, which are crucial for optimizing the compound's pharmacological profile.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAPJMPQRICQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716555 | |
Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-92-2 | |
Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.